(S)-2-Phenoxypropionic Acid: The Stereochemical Antagonist
(S)-2-Phenoxypropionic Acid: The Stereochemical Antagonist
This guide explores the distinct biological profile of (S)-2-phenoxypropionic acid , a chiral scaffold that exhibits a remarkable "functional inversion" compared to its widely utilized (R)-enantiomer. While the (R)-isomer is the cornerstone of auxin-mimic herbicides and PPAR agonists, the (S)-isomer functions primarily as a negative modulator in chemosensory pathways and a competitive antagonist in plant signaling.
Executive Summary: The Chiral Switch
In biological systems, 2-phenoxypropionic acid (PPA) serves as a textbook example of stereochemical discrimination. The (R)-enantiomer binds to the TIR1 ubiquitin-ligase complex (plants) and PPAR
Chemical Identity & Stereogenesis
The biological divergence stems from the spatial arrangement of the methyl group at the C2 position.
| Property | Specification |
| IUPAC Name | (2S)-2-phenoxypropanoic acid |
| CAS Number | 1912-23-8 |
| Molecular Formula | C |
| Chiral Origin | Derived from D-Lactic acid (via inversion) or L-Lactic acid (via double inversion/retention strategies) |
| Key Structural Motif | The (S)-methyl orientation prevents steric clash in T1R3 TMD but causes clash in TIR1 auxin pockets. |
Synthesis & Stereocontrol
Accessing high-purity (S)-2-PPA is critical because even trace amounts of the (R)-isomer can confound biological assays (especially in auxin studies).
Protocol 1: Stereoselective Synthesis via Mitsunobu Inversion
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Principle: Reaction of a chiral lactate ester with phenol using Mitsunobu conditions proceeds with Walden inversion at the chiral center.
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Starting Material: Methyl (R)-lactate (D-Lactate) is required to yield the (S)-ether if using standard SN2 displacement of a leaving group. However, the Mitsunobu reaction on (R)-lactate yields the (S)-ether.
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Correction: Mitsunobu inverts. To get (S)-Product, start with (R)-Alcohol.
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Alternate Route (Industrial): Reaction of Phenol with (S)-2-chloropropionic acid (derived from L-Alanine/L-Lactic acid with retention) proceeds via SN2 inversion to yield (R)-2-PPA .
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Target Route for (S)-PPA:
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Start with (R)-2-chloropropionic acid .
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React with Sodium Phenoxide in DMF.
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Mechanism: SN2 Attack
Inversion of Configuration. -
Product: (S)-2-Phenoxypropionic acid .
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Mechanism of Action 1: Sweet Taste Inhibition (Human)
The most significant pharmacological activity of the (S)-phenoxypropionic acid scaffold (specifically its 4-methoxy derivative, Lactisole ) is the inhibition of the sweet taste receptor, a heterodimer of T1R2 and T1R3.
The T1R3 Transmembrane Lock
Unlike sweeteners (aspartame, sucrose) that bind to the large extracellular Venus Flytrap domain (VFT), (S)-2-PPA derivatives bind to the Transmembrane Domain (TMD) of the T1R3 subunit.
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Binding Site: The (S)-enantiomer wedges into a hydrophobic pocket within the 7-transmembrane helices of T1R3.
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Mechanism: It acts as a negative allosteric modulator (NAM) . Upon binding, it stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein (Gustducin) activation, even in the presence of saturating sugar concentrations.
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Stereospecificity: The (S)-configuration is critical. The (R)-isomer is significantly less potent (approx. 10-fold lower affinity) because its methyl group projects into a sterically restricted region of the TMD pocket.
Figure 1: Negative allosteric modulation of the T1R3 sweet taste receptor by (S)-2-phenoxypropionic acid derivatives.
Mechanism of Action 2: Anti-Auxin Activity (Plant)
In plant biology, the (R)-isomer (e.g., Mecoprop) acts as a molecular glue, bringing together the TIR1 receptor and Aux/IAA repressor proteins to trigger gene expression. The (S)-isomer acts as an antagonist.
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Competitive Antagonism: (S)-2-PPA can enter the TIR1 pocket but fails to properly engage the "degron" peptide of the Aux/IAA repressor due to the misaligned methyl group.
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Physiological Result: It occupies the receptor without triggering the ubiquitin-proteasome pathway, effectively shielding the receptor from endogenous indole-3-acetic acid (IAA). This results in temporary inhibition of auxin signaling (root elongation inhibition).
Experimental Protocols
Protocol A: In Vitro Sweet Taste Inhibition Assay
Objective: Determine the IC50 of (S)-2-PPA against human T1R2/T1R3 receptors.
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Cell Line: HEK293T cells stably expressing G
15 (promiscuous G-protein) and human T1R2/T1R3. -
Seeding: Plate cells at 50,000 cells/well in 96-well black-walled plates. Incubate for 24h.
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Dye Loading: Load cells with Calcium-4 assay kit (fluorescent Ca
indicator) for 45 min at 37°C. -
Agonist Preparation: Prepare a solution of 100 mM Sucrose (EC50 concentration).
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Antagonist Addition: Add serial dilutions of (S)-2-PPA (0.1
M to 1 mM) to the cells. Incubate for 15 min. -
Measurement: Inject the Sucrose solution using a FLIPR (Fluorometric Imaging Plate Reader).
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Analysis: Measure the reduction in Peak Fluorescence (
F). Plot % Inhibition vs. Log[(S)-2-PPA].-
Validation: (S)-Lactisole (positive control) should show IC50
15-20 M. (S)-2-PPA (unsubstituted) will be less potent (IC50 100-500 M) due to lack of the 4-methoxy anchor.
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Protocol B: Chiral Inversion Analysis (Metabolic Stability)
Objective: Verify if (S)-2-PPA inverts to the active (R)-form in biological media (critical for safety).
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System: Rat Liver Microsomes (RLM) or Hepatocytes.
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Incubation: Incubate 10
M (S)-2-PPA with RLM (1 mg/mL protein) + NADPH regenerating system at 37°C. -
Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
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Analysis (Chiral HPLC):
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Column: Chiralcel OJ-RH or Chiralpak AD-RH.
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Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (isocratic).
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Detection: MS/MS (MRM transition 165
107 for phenoxy fragment).
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Interpretation: Appearance of the (R)-peak indicates "metabolic chiral inversion" (mediated by acyl-CoA racemase).
Comparative Activity Data
| Biological Target | (S)-2-Phenoxypropionic Acid | (R)-2-Phenoxypropionic Acid | Mechanism |
| Human T1R3 (Sweet) | Active Antagonist (High Affinity) | Weak/Inactive | Transmembrane allosteric inhibition |
| Plant TIR1 (Auxin) | Inactive / Antagonist | Active Agonist | Molecular Glue (Degron binding) |
| PPAR | Inactive (Distomer) | Active Agonist (Eutomer) | Nuclear Receptor Activation |
| COX Enzymes | Weak Inhibitor | Active Inhibitor (Profen-like) | Cyclooxygenase inhibition |
References
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Sweet Taste Inhibition Mechanism
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Stereoselectivity in Auxins
- Åberg, B. (1981). "Plant growth regulators. XLI. Monosubstituted phenoxypropionic acids." Swedish Journal of Agricultural Research.
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Chiral Inversion of 2-Arylpropionic Acids
- Tracy, T.S., et al. (1995). "Metabolic chiral inversion of 2-arylpropionic acids." Drug Metabolism and Disposition.
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Structure-Activity Relationships of Lactisole Derivatives
- Saitoh, M., et al. (2005). "Synthesis and structure–activity relationships of lactisole derivatives as sweet taste inhibitors." Journal of Medicinal Chemistry.
